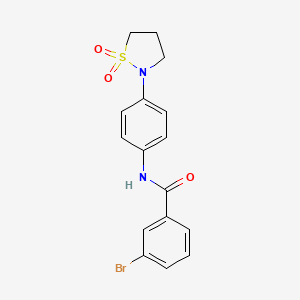

3-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

CAS No.: 946342-64-9

Cat. No.: VC4143718

Molecular Formula: C16H15BrN2O3S

Molecular Weight: 395.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946342-64-9 |

|---|---|

| Molecular Formula | C16H15BrN2O3S |

| Molecular Weight | 395.27 |

| IUPAC Name | 3-bromo-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |

| Standard InChI | InChI=1S/C16H15BrN2O3S/c17-13-4-1-3-12(11-13)16(20)18-14-5-7-15(8-6-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20) |

| Standard InChI Key | OYBCPQSETUVEHD-UHFFFAOYSA-N |

| SMILES | C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |

Introduction

Structural Representation

The compound can be described as having two key functional groups:

-

Benzamide Core: Provides rigidity and potential for hydrogen bonding.

-

Sulfonyl Isothiazolidine Ring: Adds polarity and potential biological activity due to its electron-withdrawing sulfone group.

Synthesis Pathway

The synthesis of 3-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions such as:

-

Bromination: Introduction of a bromine atom to the benzene ring via electrophilic aromatic substitution.

-

Amidation Reaction: Coupling of the brominated benzoyl chloride with an amine derivative containing the isothiazolidine ring.

-

Oxidation Step: Conversion of the sulfur atom in the isothiazolidine ring to its sulfone form using oxidizing agents like hydrogen peroxide or oxone.

General Reaction Scheme

Analytical Characterization

To confirm the structure of this compound, standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR): Provides information about hydrogen and carbon environments.

-

Infrared Spectroscopy (IR): Confirms functional groups like amide (C=O stretch ~1650 cm⁻¹) and sulfone (~1150 cm⁻¹).

-

Mass Spectrometry (MS): Determines molecular weight and fragmentation pattern.

-

Elemental Analysis: Verifies the stoichiometric composition.

Potential Applications

The unique structure of this compound suggests it could have applications in:

-

Pharmaceutical Chemistry:

-

The presence of bromine and sulfone groups indicates potential for antimicrobial or anticancer activity.

-

Benzamides are known scaffolds in drug design targeting enzymes or receptors.

-

-

Material Science:

-

Sulfonyl derivatives are often used in polymers or as intermediates for advanced materials.

-

-

Biological Research:

-

The compound may serve as a probe for studying protein-ligand interactions due to its functional diversity.

-

Research Context

While no specific studies directly focus on this molecule, related compounds with benzamide or sulfonyl-isothiazolidine motifs have demonstrated:

-

Antimicrobial Activity: Similar derivatives inhibit bacterial growth by targeting essential enzymes .

-

Anticancer Potential: Benzamides often modulate pathways like histone deacetylase inhibition .

-

Anti-inflammatory Properties: Sulfonyl-containing heterocycles are explored as COX or LOX inhibitors .

Future Directions

-

Further studies should explore its pharmacokinetics, toxicity, and efficacy in biological systems.

-

Computational modeling (e.g., molecular docking) could predict its binding affinity to biological targets.

This comprehensive overview highlights the structural complexity and potential significance of 3-bromo-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, emphasizing its relevance for future research in chemistry and biology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume